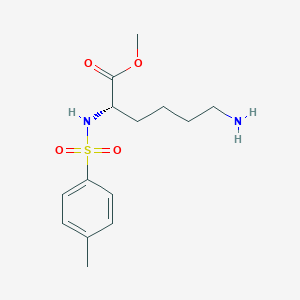
1-Iodo-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C₁₀H₉IO It is characterized by the presence of an iodine atom attached to a butenone structure with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the iodination of 4-phenylbut-3-en-2-one using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Addition Reactions: The double bond in the butenone structure can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include azido- or thiocyanato-phenylbutenones.
Oxidation: Products include phenylbut-3-en-2-one derivatives.
Reduction: Products include 1-iodo-4-phenylbutan-2-ol.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-iodo-4-phenylbut-3-en-2-one involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the butenone structure can undergo nucleophilic addition. These reactions are facilitated by the electron-withdrawing nature of the iodine atom, which activates the double bond towards nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
- 3-Iodo-4-phenylbut-3-en-2-one
- 1-Chloro-4-phenylbut-3-en-2-one
- 1-Nitro-4-phenylbut-3-en-2-one
Comparison: 1-Iodo-4-phenylbut-3-en-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro- or nitro-substituted analogs. The iodine atom’s larger size and lower electronegativity compared to chlorine or nitro groups result in different steric and electronic effects, influencing the compound’s reactivity and applications .
Eigenschaften
Molekularformel |
C10H9IO |
|---|---|
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
(E)-1-iodo-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9IO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |
InChI-Schlüssel |
NKKMVOMFNGBDFU-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CI |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




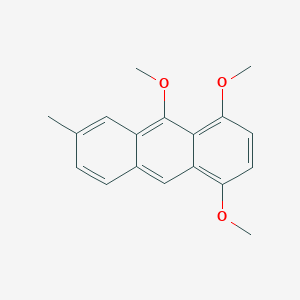
![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
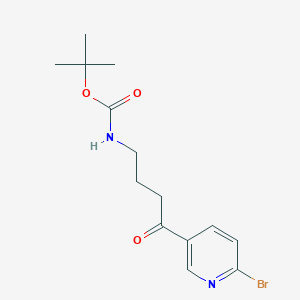

![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)
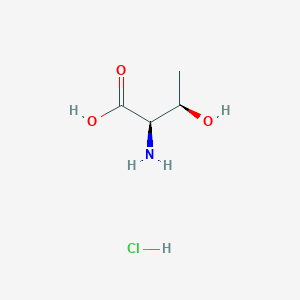


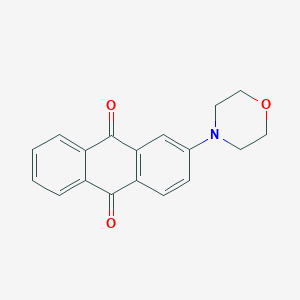

![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
